molecular formula C16H19N3O3 B5903176 N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-propionylphenoxy)acetamide

N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-propionylphenoxy)acetamide

Cat. No. B5903176
M. Wt: 301.34 g/mol
InChI Key: DCRMWKXQZNWFPP-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-propionylphenoxy)acetamide, also known as A-286982, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective androgen receptor modulators (SARMs), which are known for their ability to selectively target and activate androgen receptors in the body.

Mechanism of Action

N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-propionylphenoxy)acetamide works by selectively binding to androgen receptors in muscle and bone tissue. This leads to the activation of genes involved in muscle growth and bone formation, resulting in increased muscle mass and bone density.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-propionylphenoxy)acetamide can increase muscle mass and bone density in animal models. It has also been shown to improve muscle function and reduce muscle wasting in certain disease states. Additionally, N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-propionylphenoxy)acetamide has been shown to have a positive effect on bone mineral density, making it a potential treatment for osteoporosis.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-propionylphenoxy)acetamide is its selective targeting of androgen receptors in muscle and bone tissue. This makes it a promising candidate for the treatment of muscle wasting diseases and osteoporosis. However, one limitation of N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-propionylphenoxy)acetamide is its potential for off-target effects, which could lead to unwanted side effects.

Future Directions

1. Further studies on the safety and efficacy of N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-propionylphenoxy)acetamide in human clinical trials.
2. Investigation of the potential for N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-propionylphenoxy)acetamide to treat other muscle wasting diseases, such as sarcopenia.
3. Development of more selective and potent SARMs for the treatment of muscle and bone disorders.
4. Exploration of the potential for N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-propionylphenoxy)acetamide to improve muscle function in aging populations.
5. Investigation of the potential for N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-propionylphenoxy)acetamide to enhance athletic performance.

Synthesis Methods

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-propionylphenoxy)acetamide involves a multi-step process that begins with the reaction of 4-bromophenol with propionyl chloride to form 4-propionylphenol. This intermediate is then reacted with 2-(1H-imidazol-4-yl)ethanol to form the final product, N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-propionylphenoxy)acetamide.

Scientific Research Applications

N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-propionylphenoxy)acetamide has been extensively studied for its potential applications in the field of androgen receptor biology. It has been shown to selectively activate androgen receptors in muscle and bone tissue, leading to increased muscle mass and bone density. This makes it a promising candidate for the treatment of muscle wasting diseases and osteoporosis.

properties

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-2-(4-propanoylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-15(20)12-3-5-14(6-4-12)22-10-16(21)18-8-7-13-9-17-11-19-13/h3-6,9,11H,2,7-8,10H2,1H3,(H,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRMWKXQZNWFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(=O)NCCC2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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